molecular formula C21H33NO4 B3763781 Ethyl 1-[4-(4-hydroxyphenyl)butan-2-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate

Ethyl 1-[4-(4-hydroxyphenyl)butan-2-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate

Cat. No.: B3763781
M. Wt: 363.5 g/mol
InChI Key: BBRUQECJQUYIER-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(4-hydroxyphenyl)butan-2-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxyphenyl group, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(4-hydroxyphenyl)butan-2-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxyphenyl Group: This step involves the attachment of the hydroxyphenyl group to the piperidine ring, often through a substitution reaction.

    Addition of the Methoxyethyl Group: This is typically done through an alkylation reaction.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(4-hydroxyphenyl)butan-2-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the ester can be reduced to form alcohols.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 1-[4-(4-hydroxyphenyl)butan-2-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(4-hydroxyphenyl)butan-2-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, potentially modulating their activity. The piperidine ring can also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Ethyl 1-[4-(4-hydroxyphenyl)butan-2-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[4-(4-hydroxyphenyl)butan-2-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO4/c1-4-26-20(24)21(13-16-25-3)11-14-22(15-12-21)17(2)5-6-18-7-9-19(23)10-8-18/h7-10,17,23H,4-6,11-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRUQECJQUYIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(C)CCC2=CC=C(C=C2)O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-[4-(4-hydroxyphenyl)butan-2-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate
Reactant of Route 2
Ethyl 1-[4-(4-hydroxyphenyl)butan-2-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate
Reactant of Route 3
Ethyl 1-[4-(4-hydroxyphenyl)butan-2-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate
Reactant of Route 4
Ethyl 1-[4-(4-hydroxyphenyl)butan-2-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate
Reactant of Route 5
Ethyl 1-[4-(4-hydroxyphenyl)butan-2-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate
Reactant of Route 6
Ethyl 1-[4-(4-hydroxyphenyl)butan-2-yl]-4-(2-methoxyethyl)piperidine-4-carboxylate

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